4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid
CAS No.: 105192-90-3
Cat. No.: VC21537848
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105192-90-3 |
---|---|
Molecular Formula | C11H21NO3 |
Molecular Weight | 215.29 g/mol |
IUPAC Name | (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid |
Standard InChI | InChI=1S/C11H21NO3/c12-9(10(13)7-11(14)15)6-8-4-2-1-3-5-8/h8-10,13H,1-7,12H2,(H,14,15)/t9-,10-/m0/s1 |
Standard InChI Key | UQWNNUPJBDWRHC-UWVGGRQHSA-N |
Isomeric SMILES | C1CCC(CC1)C[C@@H]([C@H](CC(=O)[O-])O)[NH3+] |
SMILES | C1CCC(CC1)CC(C(CC(=O)O)O)N |
Canonical SMILES | C1CCC(CC1)CC(C(CC(=O)[O-])O)[NH3+] |
4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid is an organic compound with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of approximately 215.29 g/mol . This compound is notable for its unique structure, which includes an amino group, a cyclohexyl ring, and a hydroxy group. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Synthesis and Preparation Methods
The synthesis of 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid typically involves multiple steps, including cyclohexylation, amination, and hydroxylation. Industrial production may employ optimized versions of these synthetic routes, often utilizing catalysts and specific reaction conditions to enhance yield and purity.
Biological Activity and Applications
This compound is of significant interest in medicinal chemistry, particularly for its role as a potent renin inhibitor. Renin is an enzyme critical in the regulation of blood pressure and fluid balance. By inhibiting renin, 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid can potentially lower blood pressure and treat conditions such as hypertension .
Renin Inhibition
Studies have demonstrated that this compound acts as a potent inhibitor of human renin, showing IC50 values in the nanomolar range (1.7 to 6.8 nM). This high potency suggests that it could be effective in managing hypertension.
Comparative Activity
When compared to other renin inhibitors, such as statins and other peptide derivatives, 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid has shown enhanced activity due to its structural features that allow for better binding to the enzyme .
Research Findings and Case Studies
Several studies have highlighted the efficacy of this compound in reducing blood pressure. For example, a study involving anesthetized sodium-depleted marmosets showed that intravenous administration of 4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid led to significant reductions in blood pressure, confirming its role as a renin inhibitor.
In Vitro Activity
In vitro studies have measured the inhibitory activity of this compound using high-performance liquid chromatography (HPLC), demonstrating its stability against chymotrypsin and its effectiveness as a renin inhibitor .
Comparison with Similar Compounds
4-Amino-5-cyclohexyl-3-hydroxy-pentanoic acid is structurally similar to compounds like gabapentin and cyclohexylstatine but is unique due to its specific combination of functional groups. Other compounds, such as statine and unnatural dipeptides, have also been studied for their renin inhibitory activity .
Compound | Description | Biological Activity |
---|---|---|
Gabapentin | Used as an anticonvulsant and analgesic | Different mechanism of action |
Cyclohexylstatine | Related compound with potential biological activity | Similar structural features |
Statine | Known for its role in renin inhibition | Part of pseudodipeptidic units |
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